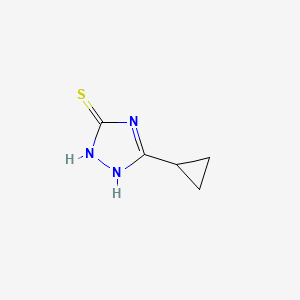

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

5-cyclopropyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c9-5-6-4(7-8-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLAKBJTDVLSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75570-09-1 | |

| Record name | 5-cyclopropyl-1H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved through several methods. One common approach involves the cyclocondensation reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with α-chloroacetone or α-chloroacetonitrile in refluxing acetic acid . Another method includes the reaction of nitrile compounds with hydrazine in the presence of a base .

Industrial Production Methods

Industrial production of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Anticonvulsant Activity :

Antimicrobial and Antifungal Effects :

- Schiff bases of 4-amino-5-(3-fluorophenyl) derivatives show MIC values of 12.5–50 µg/mL against Candida albicans . The cyclopropyl group’s metabolic stability could enhance pharmacokinetics compared to nitro- or methoxy-substituted analogs .

Enzyme Inhibition :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Cyclopropyl substitution (LogP ~2.1) increases membrane permeability compared to polar groups (e.g., -OH or -NH₂) but reduces it relative to hexyl (LogP ~4.5) .

- Metabolism : Nitrophenyl analogs undergo hepatic acetylation to amine metabolites . Cyclopropyl’s stability may minimize oxidative metabolism, prolonging half-life.

Biological Activity

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure features a cyclopropyl substituent and a thione group, which contribute to its distinctive chemical and biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its antimicrobial and antifungal activities.

- IUPAC Name : 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

- Molecular Formula : CHNS

- Molecular Weight : 141.19 g/mol

- CAS Number : 75570-09-1

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclocondensation Reaction : Involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with α-chloroacetone or α-chloroacetonitrile in refluxing acetic acid.

- Industrial Production : Typically utilizes continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Antimicrobial Properties

5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 8 |

| Escherichia coli | Antibacterial | 16 |

| Candida albicans | Antifungal | 32 |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species.

The biological activity of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions, leading to the suppression of microbial growth and modulation of biological pathways involved in disease processes.

Study on Antimicrobial Efficacy

In a recent study published in Frontiers in Pharmacology, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The study highlighted the compound's superior activity against resistant strains of bacteria compared to traditional antibiotics. The findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Research on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that it exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC value lower than that of standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation .

Comparison with Similar Compounds

When compared with other triazole derivatives, 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique cyclopropyl substituent which enhances its biological activity:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5-Nitro-2,4-dihydro-triazol | Moderate antibacterial | Nitro group enhances activity |

| 1,3,4-Thiadiazoles | Variable activity | Thiadiazole ring system |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione derivatives?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution reactions. For example, cyclopropyl-substituted triazole-3-thiones can be prepared by reacting thiosemicarbazides with cyclopropane-containing precursors under alkaline conditions. Optimization of solvents (e.g., water-DMF mixtures) and reaction temperatures is critical for yield improvement . Substituent-specific protocols, such as those for allyl or morpholinopropyl groups, may require tailored reagents (e.g., prop-2-en-1-yl or 3-(morpholin-4-yl)propyl halides) .

Q. Which spectroscopic techniques are most effective for structural characterization of triazole-3-thiones?

- Methodological Answer :

- IR Spectroscopy : Identifies the C=S stretching vibration (1153–1186 cm⁻¹) and N-H bonds (3057–3260 cm⁻¹) .

- NMR Spectroscopy : H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, cyclohexyl protons at δ 1.2–2.5 ppm), while C NMR confirms carbonyl and thiocarbonyl carbons .

- UV-Vis : Detects conjugation effects (λmax ~260–264 nm in ethanol) .

Q. How are physicochemical properties (e.g., solubility, stability) of triazole-3-thione derivatives analyzed?

- Methodological Answer :

- Melting Points : Determined via differential scanning calorimetry (DSC); derivatives like 5-(4-bromophenyl) analogs melt at 206.2°C .

- HPLC : Used for purity assessment (e.g., tR = 4.87–6.58 minutes) .

- Solubility : Measured in polar (DMSO, ethanol) and non-polar solvents, with logP values predicted computationally .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the characterization of triazole-3-thione derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) predict molecular geometries, vibrational frequencies, and NMR chemical shifts with high accuracy (<5% deviation from experimental data). HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) elucidate electronic properties, guiding reactivity studies . Conformational flexibility is analyzed by rotating torsion angles (e.g., ±180° increments) to identify low-energy conformers .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-cyclopropyl vs. 4-phenyl groups) on cytotoxicity or antimicrobial activity using in vitro assays (e.g., MTT for antiproliferative activity) .

- Docking Studies : Perform molecular docking with target proteins (e.g., tubulin or kinase enzymes) to rationalize activity differences .

- Statistical Analysis : Apply multivariate regression to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .

Q. How are computational tools like GUSAR employed in toxicity prediction for triazole-3-thione derivatives?

- Methodological Answer : GUSAR-online uses quantitative structure-activity relationship (QSAR) models to predict acute toxicity (LD50) from structural inputs. For example, derivatives with electron-withdrawing groups (e.g., nitro or halogens) may show higher toxicity due to enhanced reactivity . This pre-screens compounds before in vivo testing, reducing experimental costs .

Q. What methodologies optimize regioselectivity in triazole-3-thione synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to direct substitution at specific nitrogen positions .

- Catalytic Systems : Employ transition metals (e.g., Cu(I)) for click chemistry-based cycloadditions, ensuring regiocontrol .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 4-position over the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.